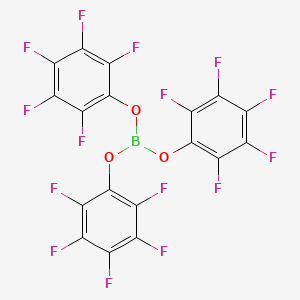

Tris(pentafluorophenyl)borate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tris(pentafluorophenyl)borate, also known as tris(pentafluorophenyl)borane, is a chemical compound with the formula C18BF15. It is a white, volatile solid that is highly valued for its strong Lewis acidity. The molecule consists of three pentafluorophenyl groups attached to a central boron atom in a paddle-wheel arrangement, forming a planar BC3 core . This compound is known for its high thermal stability and resistance to oxygen and water .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tris(pentafluorophenyl)borate is typically synthesized using a Grignard reagent derived from bromopentafluorobenzene. The reaction involves the following steps:

Preparation of Grignard Reagent: Bromopentafluorobenzene reacts with magnesium to form pentafluorophenylmagnesium bromide (C6F5MgBr).

Reaction with Boron Trichloride: The Grignard reagent is then reacted with boron trichloride (BCl3) to produce this compound and magnesium bromide chloride (MgBrCl) as a byproduct.

Industrial Production Methods: While the above method is commonly used in laboratory settings, industrial production methods may involve variations to optimize yield and purity. For instance, the use of alternative solvents or catalysts can enhance the efficiency of the reaction .

Analyse Des Réactions Chimiques

Types of Reactions: Tris(pentafluorophenyl)borate undergoes various types of chemical reactions, including:

Hydride Transfer Reactions: It catalyzes the condensation between hydrosilanes (Si-H) and alkoxysilanes (Si-OR), leading to the formation of siloxane bonds (Si-OSi) with the release of hydrocarbons (R-H).

Substitution Reactions: It can catalyze the substitution of functional groups in organic molecules, such as the chlorination of silanes.

Common Reagents and Conditions:

Hydrosilanes and Alkoxysilanes: Used in hydride transfer reactions.

Silanes: Utilized in reduction reactions.

Aryl Esters and Vinyl Diazoacetates: Employed in the generation of carbenium species.

Major Products:

Siloxane Bonds: Formed in hydride transfer reactions.

Reduced Alcohols and Carbonyl Compounds: Produced in reduction reactions.

N-Substituted Pyrazoles: Generated through carbenium species formation.

Applications De Recherche Scientifique

Tris(pentafluorophenyl)borate has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism by which tris(pentafluorophenyl)borate exerts its effects involves its strong Lewis acidity. The electron-deficient boron atom readily accepts electron pairs from other molecules, facilitating various catalytic processes. For example, in hydride transfer reactions, the compound mediates the transfer of hydride ions from silicon to carbon or hydrogen, leading to the formation of new chemical bonds . Additionally, it can generate carbenium species from aryl esters and vinyl diazoacetates, which act as intermediates in the synthesis of complex organic molecules .

Comparaison Avec Des Composés Similaires

Tris(pentafluorophenyl)borate is often compared with other boron-based Lewis acids, such as:

Boron Trifluoride (BF3): While both compounds exhibit strong Lewis acidity, this compound is more thermally stable and resistant to oxygen and water.

Boron Trichloride (BCl3): this compound has a slightly lower Lewis acidity compared to boron trichloride but offers greater stability and ease of handling.

Triphenylborane (C6H5)3B: this compound is significantly more acidic than triphenylborane due to the electron-withdrawing effects of the pentafluorophenyl groups.

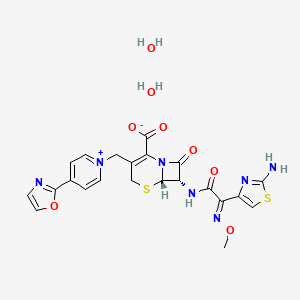

Propriétés

Numéro CAS |

146355-12-6 |

|---|---|

Formule moléculaire |

C18BF15O3 |

Poids moléculaire |

560.0 g/mol |

Nom IUPAC |

tris(2,3,4,5,6-pentafluorophenyl) borate |

InChI |

InChI=1S/C18BF15O3/c20-1-4(23)10(29)16(11(30)5(1)24)35-19(36-17-12(31)6(25)2(21)7(26)13(17)32)37-18-14(33)8(27)3(22)9(28)15(18)34 |

Clé InChI |

ANEFWEBMQHRDLH-UHFFFAOYSA-N |

SMILES canonique |

B(OC1=C(C(=C(C(=C1F)F)F)F)F)(OC2=C(C(=C(C(=C2F)F)F)F)F)OC3=C(C(=C(C(=C3F)F)F)F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-acetyloxy-8-(bromomethyl)-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B12749158.png)

![N-(4-aminophenyl)-3-[4-(6-methoxypyridin-2-yl)piperazin-1-yl]propanamide;trihydrate;tetrahydrochloride](/img/structure/B12749181.png)